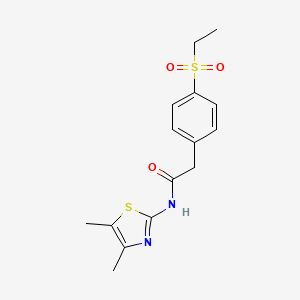

N-(4,5-dimethylthiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c1-4-22(19,20)13-7-5-12(6-8-13)9-14(18)17-15-16-10(2)11(3)21-15/h5-8H,4,9H2,1-3H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGHPGXCPDITDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,5-dimethylthiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

where the thiazole moiety contributes to its biological properties. The presence of both the thiazole and sulfonyl groups is critical for its activity, influencing interactions with biological targets.

-

Antitumor Activity :

- Studies have shown that thiazole derivatives often exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures have demonstrated significant inhibitory effects on cell proliferation, with IC50 values in the low micromolar range .

- The mechanism is typically attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cell survival .

-

Antimicrobial Properties :

- Thiazole-containing compounds have been reported to possess antibacterial and antifungal activities. The presence of the ethylsulfonyl group enhances solubility and bioavailability, potentially increasing efficacy against pathogenic organisms .

- In vitro studies indicated that derivatives with this structure showed comparable or superior activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics .

- Neuroprotective Effects :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Thiazole Ring Modifications : Substituents on the thiazole ring can enhance or diminish activity. For example, methyl substitutions at specific positions have been linked to increased potency against cancer cell lines .

- Sulfonyl Group Variations : The nature of the sulfonyl substituent (e.g., ethyl vs. methyl) significantly affects solubility and interaction with biological targets .

- Aromatic Substituents : The presence of electron-donating or withdrawing groups on the phenyl ring can modulate activity, affecting binding affinity to target proteins involved in disease processes .

Case Studies

- Antitumor Efficacy :

- Neuroprotective Study :

Data Table

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related acetamide derivatives, focusing on molecular features, physicochemical properties, and inferred biological relevance.

Table 1: Structural and Functional Comparison

Key Observations:

Structural Variations: The target compound distinguishes itself with a 4,5-dimethylthiazole core, which may enhance steric bulk and electron-donating effects compared to simpler thiazole or thiadiazole derivatives . N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide incorporates a nitro group and chloro-substituted phenyl ring, which likely increase electrophilicity and reactivity compared to the target’s ethylsulfonyl group.

Physicochemical Properties :

- The target has the highest molecular weight (351.40 g/mol) among the compared compounds, suggesting lower solubility unless balanced by polar groups like sulfonyl or acetamide.

- N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide has a higher hydrogen-bond acceptor count (PSA = 137.67 Ų) than the target, implying better aqueous solubility.

Biological Implications :

- Thiazole and thiadiazole derivatives are frequently associated with antimicrobial or anticancer activity due to their ability to interact with enzymes like kinases or proteases . The target’s ethylsulfonyl group may enhance binding to hydrophobic pockets in target proteins.

- N-(2-Ethoxyphenyl)-2-(2-mercapto-4-oxo-thiazol-5-yl)acetamide contains a reactive mercapto group, which could confer antioxidant properties but also increase susceptibility to oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.